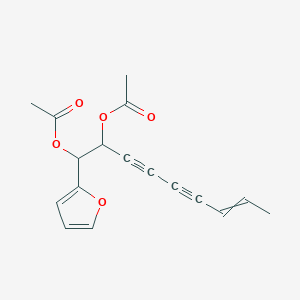![molecular formula C14H29ClN2O3 B12433254 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12433254.png)
3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-{[2-(éthylamino)-2-méthylpropanamido]méthyl}-5-méthylhexanoïque chlorhydrate est un composé organique synthétique de formule moléculaire C14H28N2O3·HCl. Il est connu pour ses applications potentielles dans divers domaines scientifiques, notamment la chimie, la biologie et la médecine. Le composé se caractérise par sa structure unique, qui comprend un groupe éthylamino, un groupe méthylpropanamido et un groupe acide méthylhexanoïque.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 3-{[2-(éthylamino)-2-méthylpropanamido]méthyl}-5-méthylhexanoïque chlorhydrate implique généralement plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation de l'intermédiaire éthylamino : L'étape initiale implique la réaction de l'éthylamine avec un précurseur approprié pour former l'intermédiaire éthylamino.
Réaction d'amidation : L'intermédiaire éthylamino est ensuite réagi avec le chlorure de 2-méthylpropanoyle pour former l'intermédiaire 2-(éthylamino)-2-méthylpropanamido.
Réaction de couplage : L'intermédiaire 2-(éthylamino)-2-méthylpropanamido est couplé avec l'acide 5-méthylhexanoïque dans des conditions appropriées pour former le produit final.
Formation du chlorhydrate : Le produit final est traité avec de l'acide chlorhydrique pour obtenir la forme chlorhydrate.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela comprend l'utilisation de techniques avancées telles que les réacteurs à écoulement continu, la synthèse automatisée et les méthodes de purification comme la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-{[2-(éthylamino)-2-méthylpropanamido]méthyl}-5-méthylhexanoïque chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde) sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L'acide 3-{[2-(éthylamino)-2-méthylpropanamido]méthyl}-5-méthylhexanoïque chlorhydrate a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses effets sur les processus cellulaires et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, telles que son utilisation dans le développement de médicaments pour le traitement de maladies spécifiques.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d'autres produits chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-{[2-(éthylamino)-2-méthylpropanamido]méthyl}-5-méthylhexanoïque chlorhydrate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3-{[2-(méthylamino)-2-méthylpropanamido]méthyl}-5-méthylhexanoïque chlorhydrate
- Acide 3-{[2-(propylamino)-2-méthylpropanamido]méthyl}-5-méthylhexanoïque chlorhydrate
- Acide 3-{[2-(butylamino)-2-méthylpropanamido]méthyl}-5-méthylhexanoïque chlorhydrate
Unicité
L'acide 3-{[2-(éthylamino)-2-méthylpropanamido]méthyl}-5-méthylhexanoïque chlorhydrate est unique en raison de son groupe éthylamino spécifique, qui lui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues. Cette unicité le rend précieux pour des applications de recherche spécifiques et des utilisations thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C14H29ClN2O3 |
|---|---|
Poids moléculaire |
308.84 g/mol |
Nom IUPAC |
3-[[[2-(ethylamino)-2-methylpropanoyl]amino]methyl]-5-methylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C14H28N2O3.ClH/c1-6-16-14(4,5)13(19)15-9-11(7-10(2)3)8-12(17)18;/h10-11,16H,6-9H2,1-5H3,(H,15,19)(H,17,18);1H |
Clé InChI |
BUUMLRRDVMVDIF-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)(C)C(=O)NCC(CC(C)C)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




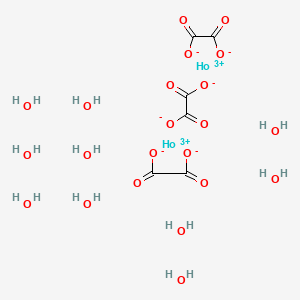
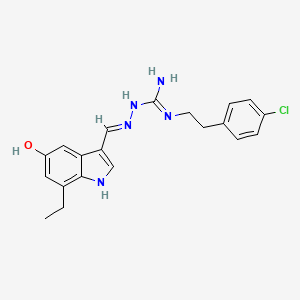
![disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate](/img/structure/B12433200.png)
![(4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B12433208.png)
![6-{[(4S,6aR,6bS,8aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy}-5-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12433215.png)
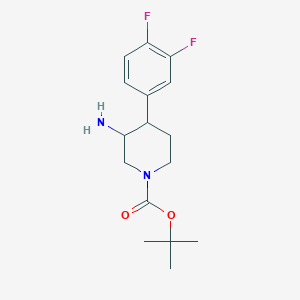
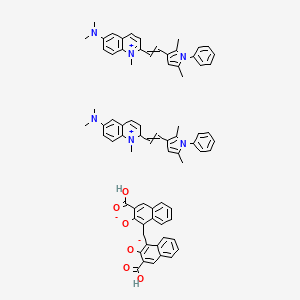


![[(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B12433248.png)
